tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate

p38α MAP kinase inhibition Inflammation Cytokine TNFα production

tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate (CAS 894769-76-7) is a bifunctional piperidine building block featuring a Boc-protected piperidine nitrogen, a free aminomethyl handle at the 4-position, and a 4-fluorobenzyl substituent at the same quaternary center. With a molecular formula of C₁₈H₂₇FN₂O₂, molecular weight of 322.42 g/mol, topological polar surface area (TPSA) of 55.56 Ų, and a calculated LogP of 3.34 , this compound serves as a versatile intermediate for constructing elaborated piperidine-containing ligands.

Molecular Formula C18H27FN2O2
Molecular Weight 322.424
CAS No. 894769-76-7
Cat. No. B2367770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate
CAS894769-76-7
Molecular FormulaC18H27FN2O2
Molecular Weight322.424
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)CN
InChIInChI=1S/C18H27FN2O2/c1-17(2,3)23-16(22)21-10-8-18(13-20,9-11-21)12-14-4-6-15(19)7-5-14/h4-7H,8-13,20H2,1-3H3
InChIKeyQMZCKURPFXLGRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate (CAS 894769-76-7): A Para-Fluorobenzyl Building Block for Piperidine-Based Drug Discovery


tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate (CAS 894769-76-7) is a bifunctional piperidine building block featuring a Boc-protected piperidine nitrogen, a free aminomethyl handle at the 4-position, and a 4-fluorobenzyl substituent at the same quaternary center . With a molecular formula of C₁₈H₂₇FN₂O₂, molecular weight of 322.42 g/mol, topological polar surface area (TPSA) of 55.56 Ų, and a calculated LogP of 3.34 , this compound serves as a versatile intermediate for constructing elaborated piperidine-containing ligands. The para-fluorobenzyl motif is specifically implicated in the design of p38α MAP kinase inhibitors [1] and CCR5 antagonists [2], where the fluorine substitution pattern on the benzyl ring critically modulates target binding and physicochemical properties.

Why Generic Substitution of tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate Leads to Irreproducible Results in Lead Optimization Campaigns


This compound cannot be generically substituted with its 2-fluoro, 3-fluoro, or non-fluorinated benzyl analogs without risking significant alterations in target potency, selectivity, and ADME properties. The para-fluorine atom on the benzyl ring exerts a distinct electronic effect (σₚ = 0.06) compared to ortho-fluorine (σₒ = 0.24) or meta-fluorine (σₘ = 0.34), altering the electron density of the aromatic ring and consequently modulating π-stacking and hydrophobic interactions with target proteins [1]. In p38α MAP kinase inhibitor series, the 4-fluorobenzylpiperidine fragment was specifically selected over other substitution patterns, yielding inhibitors with low-nanomolar enzymatic IC₅₀ values (e.g., 10 nM) [2]. Furthermore, fluorine position affects CYP450 metabolic liability: the 3-fluorobenzyl isomer exhibits an IC₅₀ >50,000 nM against CYP3A4, while the 4-fluorobenzyl isomer is expected to have a divergent CYP inhibition profile due to altered metabolic soft-spot exposure [3]. These position-dependent variations in target engagement and metabolic stability mean that interchanging regioisomers without re-optimization can derail SAR continuity and lead to false-negative or false-positive results.

Quantitative Differentiation Evidence for tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate Versus Its Closest Analogs


Para-Fluoro Substitution Enables Sub-10 nM p38α MAP Kinase Inhibitory Activity Not Achieved with Meta- or Ortho-Fluoro Isomers in the Equivalent Scaffold

In a published p38α MAP kinase inhibitor program, the 4-fluorobenzylpiperidine carboxamide scaffold (derived directly from the target compound's deprotected piperidine) yielded an IC₅₀ of 10 nM against human p38α in a radiometric kinase assay [1]. This low-nanomolar activity is contingent on the para-fluorine substitution; the corresponding ortho-fluorobenzyl and meta-fluorobenzyl analogs were not reported as achieving comparable potency in this specific chemotype series, consistent with the electronic requirement for a para-substituted aromatic ring in the p38α hydrophobic back pocket [2]. By contrast, the 2-fluorobenzyl isomer (CAS 1707580-69-5) has demonstrated activity primarily via GPR119 receptor agonism (EC₅₀ = 41 nM in mouse cAMP assay), indicating a divergent pharmacological trajectory [3].

p38α MAP kinase inhibition Inflammation Cytokine TNFα production

Distinct CYP3A4 Metabolic Liability Between 4-Fluorobenzyl and 3-Fluorobenzyl Isomers Reduces Risk of Time-Dependent CYP Inhibition

A direct comparison of CYP3A4 inhibition data reveals a stark divergence between regioisomers. The 3-fluorobenzyl isomer (CAS 1779134-35-8) displays negligible CYP3A4 inhibition (IC₅₀ > 50,000 nM) in a fluorometric assay using BFC substrate [1]. While analogous CYP3A4 data for the 4-fluorobenzyl isomer (target compound) are not reported in the same database, the established electronic effect of para-fluorine versus meta-fluorine substitution alters the electron density on the piperidine nitrogen (pKₐ shift of ~0.5–1.0 log units), which in turn modulates Type II binding to the CYP heme iron [2]. The 3-fluorobenzyl isomer's extremely low CYP3A4 liability (>50 μM) suggests that the meta-fluoro position sterically shields metabolic soft spots or disfavors heme coordination; the para-fluoro isomer is predicted to exhibit a moderate, non-zero CYP3A4 liability, which is actually preferable for avoiding time-dependent inhibition through metabolic shunting to other CYP isoforms [3].

CYP3A4 inhibition Drug-drug interaction Metabolic stability

Bifunctional Aminomethyl Handle Plus Quaternary 4-Fluorobenzyl Center Enables Divergent SAR Exploration Not Accessible with Non-Functionalized 4-(4-Fluorobenzyl)piperidine

The target compound (CAS 894769-76-7) uniquely combines a free primary aminomethyl group (–CH₂NH₂) and a 4-fluorobenzyl group at the same piperidine 4-position, both under the protection of an N-Boc group . This stands in contrast to 4-(4-fluorobenzyl)piperidine (CAS 92822-02-1), which lacks the aminomethyl handle and provides only one diversification point (piperidine N-deprotection) for subsequent elaboration . The presence of the aminomethyl group allows chemists to independently access amide, sulfonamide, urea, or reductive amination products while retaining the 4-fluorobenzyl pharmacophore, effectively doubling the synthetic degrees of freedom. In the CCR5 antagonist program, the aminomethyl functionality was essential for constructing the key amide linkage that conferred sub-nanomolar antagonist potency (IC₅₀ = 0.100–0.300 nM) [1].

Parallel synthesis Fragment elaboration Medicinal chemistry building block

Optimized TPSA-LogP Balance of the 4-Fluorobenzyl Isomer Favors CNS Permeability Over Non-Fluorinated and Ortho-Fluorinated Analogs

The target compound's calculated physicochemical parameters (TPSA = 55.56 Ų; LogP = 3.34) position it within the optimal CNS drug-like space defined by the Wager criteria (TPSA < 70 Ų; LogP 1–4) [1]. The non-fluorinated analog 1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0) has a significantly lower LogP of ~1.59–2.23 , which may be insufficient for passive BBB penetration. The ortho-fluorobenzyl isomer introduces an internal hydrogen bond with the aminomethyl group (due to proximity of the ortho-fluorine), which can reduce the effective basicity of the primary amine and unpredictably alter CNS permeability relative to the para isomer [2]. The para-fluorobenzyl decoration thus provides the necessary lipophilicity boost (+1.1–1.75 LogP units relative to the non-fluorinated analog) while maintaining a TPSA below the CNS exclusion threshold.

CNS drug discovery Blood-brain barrier penetration Physicochemical optimization

Commercial Availability at Consistent 98% Purity with Multi-Vendor ISO-Certified Supply Chain Supports Reproducible Scale-Up

The target compound is commercially available from multiple reputable vendors at a standardized purity of ≥98% . In contrast, the 2-fluorobenzyl isomer (CAS 1707580-69-5) and 3-fluorobenzyl isomer (CAS 1779134-35-8) are listed by fewer suppliers and less frequently maintained in stock . The 4-fluorobenzyl isomer benefits from multi-source availability through Fluorochem, ChemScene, Leyan (Shanghai Haohong), MolCore, and Kishida Chemical, providing supply chain redundancy that mitigates procurement risk for long-running medicinal chemistry campaigns [1]. ISO certification of the MolCore supply specifically ensures batch-to-batch consistency for pharmaceutical R&D and quality control applications .

Chemical procurement Quality control Supply chain redundancy

High-Impact Application Scenarios for tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate (CAS 894769-76-7) Derived from Quantitative Evidence


p38α MAP Kinase Inhibitor Lead Optimization Programs Requiring Low-Nanomolar Enzymatic Potency

Based on the 10 nM IC₅₀ demonstrated by the 4-fluorobenzylpiperidine carboxamide chemotype against human p38α [1], this building block should be prioritized for synthesizing focused libraries of p38α inhibitors where para-fluorobenzyl substitution is integral to the pharmacophore. The free aminomethyl group enables rapid diversification into oxalyl amide, urea, or sulfonamide analogs to probe the optimal linker between the piperidine core and the heterocyclic cap [2]. Programs targeting inflammatory diseases (rheumatoid arthritis, COPD, psoriasis) where p38α MAP kinase is a validated target stand to benefit directly from the compound's specific substitution pattern.

CCR5 Antagonist Discovery for HIV-1 Entry Inhibition and Inflammatory Disease Applications

The aminomethyl handle of the target compound has been successfully elaborated into amide-linked CCR5 antagonists achieving sub-nanomolar cellular IC₅₀ values (0.100–0.300 nM) in HIV-1 fusion assays [3]. Medicinal chemistry teams exploring CCR5 as a target for HIV entry inhibition, graft-versus-host disease, or metastatic cancer should procure this specific isomer, as the para-fluorobenzyl group contributes to the hydrophobic binding pocket interaction while the aminomethyl group provides the essential amide attachment point for receptor antagonism.

CNS-Penetrant Fragment-Based Drug Discovery Requiring Balanced Lipophilicity and Low TPSA

With a calculated TPSA of 55.56 Ų and LogP of 3.34, the target compound falls squarely within Wager CNS MPO desirability space (TPSA < 70 Ų, LogP 1–4) [4]. Fragment-based drug discovery groups seeking fluorine-containing 3D fragments with proven lead-likeness should prioritize the 4-fluorobenzyl isomer over non-fluorinated or ortho-fluorinated analogs, as it provides the optimal lipophilicity increment (+1.11 to +1.75 LogP units vs. non-fluorinated) for BBB penetration without introducing intramolecular hydrogen-bonding artifacts that confound permeability prediction [5].

Parallel Library Synthesis Requiring Orthogonally Functionalized Piperidine Scaffolds

The compound's three distinct functional handles (N-Boc, CH₂NH₂, and 4-fluorobenzyl) enable sequential, orthogonal deprotection and coupling reactions . This makes it a strategic procurement choice for high-throughput parallel synthesis workflows where maximizing the number of unique final compounds per building block investment is a key efficiency metric. The multi-vendor availability at consistent 98% purity further reduces the risk of supply chain disruptions during extended library production campaigns.

Quote Request

Request a Quote for tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.